molecular formula C18H17N5OS2 B15103653 N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B15103653
M. Wt: 383.5 g/mol
InChI Key: CPUKABYSQCLIEZ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a thiophen-2-yl group at position 6, an isopropyl group at position 1, and a 4-methylthiazol-2-yl carboxamide moiety at position 2. This structure integrates multiple pharmacologically relevant heterocycles, including thiazole and thiophene, which are known to enhance binding affinity and metabolic stability in medicinal chemistry contexts . The compound’s design likely aims to optimize electronic properties, lipophilicity, and steric effects for targeted biological interactions.

Properties

Molecular Formula

C18H17N5OS2

Molecular Weight

383.5 g/mol

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-1-propan-2-yl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H17N5OS2/c1-10(2)23-16-13(8-19-23)12(7-14(21-16)15-5-4-6-25-15)17(24)22-18-20-11(3)9-26-18/h4-10H,1-3H3,(H,20,22,24)

InChI Key

CPUKABYSQCLIEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-methyl-1,3-thiazole, isopropylamine, thiophene, and pyrazolopyridine derivatives. Common synthetic routes may involve:

    Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization of the core: Introduction of the thiazole, isopropyl, and thiophene groups through substitution reactions.

    Coupling reactions: Formation of the carboxamide linkage through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create derivatives with different activities.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme, preventing its normal function.

    Receptor modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

    Protein-protein interactions: Disrupting or stabilizing interactions between proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural similarities with several pyrazolo-pyridine and related heterocyclic derivatives. Below is a detailed comparison based on substituent variations, core modifications, and hypothesized physicochemical or biological implications.

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Compound Name Core Structure R1 (Position 1) R6 (Position 6) Carboxamide Substituent
Target Compound Pyrazolo[3,4-b]pyridine Isopropyl Thiophen-2-yl 4-Methyl-1,3-thiazol-2-yl
CID 1005612-70-3 Pyrazolo[3,4-b]pyridine Phenyl 3,6-Dimethyl 1-Ethyl-3-methyl-1H-pyrazol-4-yl
Compound 2 () Pyrazolo[3,4-d]pyrimidine p-Tolyl N/A 4-Imino, 5-Amino
832674-14-3 Benzothiazole Ethoxy N/A 3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzamide
Key Observations:

Core Heterocycle Differences: The target compound’s pyrazolo[3,4-b]pyridine core differs from pyrazolo[3,4-d]pyrimidine () and benzothiazole (). Benzothiazole derivatives (e.g., 832674-14-3) lack the fused pyrazole ring, reducing conformational rigidity .

Substituent Effects: R1 (Position 1): The isopropyl group in the target compound enhances lipophilicity compared to phenyl (CID 1005612-70-3) or p-tolyl (). This may improve membrane permeability but could increase metabolic oxidation susceptibility.

Hypothesized Bioactivity

  • Thiophene-Containing Analogs : Thiophene substituents are associated with kinase inhibition and antiviral activity due to their electron-rich aromatic systems .
  • Thiazole Derivatives: The 4-methylthiazol-2-yl group may enhance metabolic stability compared to non-heterocyclic carboxamides, as seen in protease inhibitors .

Biological Activity

N-(4-methyl-1,3-thiazol-2-yl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on antimicrobial, antioxidant, and potential therapeutic properties.

1. Structural Overview

The compound's structure can be described by the following molecular formula and characteristics:

PropertyValue
Molecular Formula C₁₄H₁₈N₄OS₂
Molecular Weight 306.44 g/mol
IUPAC Name This compound

2. Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of pyrazole and thiazole rings. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are employed to confirm the structure.

3.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial properties against various bacterial and fungal strains. The Kirby-Bauer disk diffusion method was used to assess the antimicrobial efficacy, revealing significant inhibition zones against:

  • Bacterial Strains :
    • Escherichia coli
    • Staphylococcus aureus
    • Bacillus subtilis
  • Fungal Strains :
    • Candida albicans
    • Aspergillus niger

The minimum inhibitory concentrations (MIC) were found to be low, indicating potent antimicrobial activity (Table 1).

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound AE. coli2025
Compound BStaphylococcus aureus2515
Compound CCandida albicans3010

3.2 Antioxidant Activity

The antioxidant potential of the compound was evaluated using DPPH and hydroxyl radical scavenging assays. The results indicated that the compound effectively neutralizes free radicals, which are implicated in oxidative stress-related diseases.

Assay TypeIC50 (µg/mL)
DPPH Scavenging50
Hydroxyl Radical Scavenging45

3.3 Computational Studies

Computational studies, including molecular docking simulations, have been conducted to understand the interactions between this compound and biological targets. These studies suggest favorable binding interactions with enzymes involved in various metabolic pathways, highlighting its potential as a therapeutic agent.

4. Case Studies

A recent publication evaluated a series of pyrazolyl-thiazole derivatives that included this compound. The study found that these derivatives not only exhibited antimicrobial and antioxidant activities but also showed promise in modulating enzyme activity relevant to drug design .

Q & A

Q. What are the key synthetic routes for this compound, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting from heterocyclic precursors. Key steps include:

  • Cyclocondensation : Formation of the pyrazolo[3,4-b]pyridine core using substituted pyrazole and pyridine intermediates under reflux conditions (e.g., ethanol or DMF as solvents).
  • Thiazole Functionalization : Coupling of the 4-methylthiazole moiety via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination).
  • Thiophene Incorporation : Suzuki-Miyaura coupling for introducing the thiophen-2-yl group, requiring palladium catalysts and inert atmospheres . Critical conditions include temperature control (80–120°C), solvent selection (polar aprotic solvents for solubility), and catalyst loading (e.g., Pd(PPh₃)₄ for coupling reactions). Impurities often arise from incomplete cyclization or side reactions, necessitating purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound verified during synthesis?

Analytical techniques are employed at each synthetic stage:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity (e.g., pyrazole C-H coupling patterns) and detects residual solvents.
  • High-Performance Liquid Chromatography (HPLC) : Monitors purity (>95% required for biological assays) and identifies byproducts.
  • Mass Spectrometry (MS) : Validates molecular weight ([M+H]⁺ peaks) and fragmentation patterns .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

  • Enzyme Inhibition Assays : Screen against kinases (e.g., JAK2, EGFR) due to the pyrazolo-pyridine scaffold’s affinity for ATP-binding pockets.
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values.
  • Solubility and Stability : Measure logP (octanol-water partition coefficient) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways, reducing trial-and-error experimentation.
  • Solvent/Catalyst Screening : Machine learning algorithms correlate solvent polarity and catalyst efficiency with reaction outcomes (e.g., yield, selectivity).
  • In Silico Retrosynthesis : Tools like ICSynth (Integrated Computerized Synthesis) propose alternative routes using fragment-based databases .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to minimize variability.
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify unintended interactions (e.g., with cytochrome P450 enzymes).
  • Structural-Activity Relationship (SAR) Analysis : Modify substituents (e.g., thiophen-2-yl vs. phenyl groups) to isolate contributions to activity .

Q. How do structural modifications enhance metabolic stability without compromising activity?

  • Isosteric Replacement : Substitute metabolically labile groups (e.g., methylthiazole with trifluoromethylthiazole) to reduce CYP450-mediated oxidation.
  • Prodrug Design : Introduce hydrolyzable esters at the carboxamide group to improve bioavailability.
  • Crystallography-Guided Design : X-ray co-crystallization with target enzymes identifies binding-site flexibility for tailored modifications .

Q. What experimental designs address low yields in large-scale synthesis?

  • Design of Experiments (DoE) : Apply factorial designs to optimize parameters (e.g., temperature, stoichiometry, mixing rates). For example, a 2³ factorial design can identify interactions between catalyst loading, solvent volume, and reaction time .
  • Continuous Flow Chemistry : Mitigate batch inconsistencies by maintaining steady-state conditions during scale-up .

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